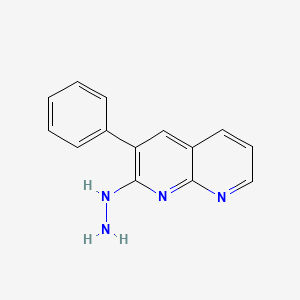

2-Hydrazinyl-3-phenyl-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

165278-12-6 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(3-phenyl-1,8-naphthyridin-2-yl)hydrazine |

InChI |

InChI=1S/C14H12N4/c15-18-14-12(10-5-2-1-3-6-10)9-11-7-4-8-16-13(11)17-14/h1-9H,15H2,(H,16,17,18) |

InChI Key |

VMKDLPJOQNUUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Hydrazinyl 3 Phenyl 1,8 Naphthyridine

Historical Synthetic Routes to 2-Hydrazinyl-3-phenyl-1,8-naphthyridine

Early synthetic methods for this compound were typically multi-step processes. These routes relied on the sequential construction and functionalization of the naphthyridine ring system, often beginning with simpler pyridine-based precursors.

Multi-Step Synthesis from 2-Amino-1,8-naphthyridine Precursors

Diazotization: The synthesis begins with the diazotization of 2-amino-3-phenyl-1,8-naphthyridine. This is typically achieved by treating the amino compound with a mixture of hydrochloric acid and a sodium nitrite (B80452) solution at low temperatures. This reaction converts the primary amino group into a diazonium salt. pnrjournal.compnrjournal.com

Hydrolysis: The resulting diazonium intermediate is then hydrolyzed to form 3-phenyl-1,8-naphthyridin-2(1H)-one. This step effectively replaces the amino group with a hydroxyl group, which exists in tautomeric equilibrium with the more stable keto form. pnrjournal.compnrjournal.com

Halogenation: The subsequent step involves the conversion of the carbonyl group in the naphthyridin-2-one into a more reactive leaving group, typically a halogen. This is accomplished by treating the intermediate with a halogenating agent like phosphorus oxychloride (POCl₃). This reaction yields the critical intermediate, 2-chloro-3-phenyl-1,8-naphthyridine (B8714812). pnrjournal.compnrjournal.com

Hydrazinolysis: The final step is the nucleophilic substitution of the chlorine atom with a hydrazinyl group. This is achieved by reacting the 2-chloro intermediate with hydrazine (B178648) hydrate (B1144303), leading to the formation of the target compound, this compound. pnrjournal.compnrjournal.com

This sequence showcases a reliable, albeit lengthy, method for accessing the title compound, relying on well-established transformations in heterocyclic synthesis.

Hydrazinolysis of Halogenated Naphthyridine Intermediates

A more direct and commonly employed historical method focuses on the final step of the previously described sequence: the hydrazinolysis of a halogenated naphthyridine. The key intermediate for this process is 2-chloro-3-phenyl-1,8-naphthyridine.

The synthesis of this chloro-intermediate is a critical prerequisite. One established method involves a Vilsmeier-Haack cyclization reaction. ekb.egresearchgate.net In this approach, an N-(pyridin-2-yl) acetamide derivative is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to construct the 2-chloro-1,8-naphthyridine ring system. ekb.eg

Once the 2-chloro-3-phenyl-1,8-naphthyridine is obtained, it is subjected to reaction with hydrazine hydrate (N₂H₄·H₂O), often in a suitable solvent such as ethanol (B145695). pnrjournal.compnrjournal.comnih.gov The reaction typically proceeds by refluxing the mixture, which facilitates the nucleophilic aromatic substitution of the chloride at the C2 position by the hydrazine moiety. pnrjournal.compnrjournal.com This displacement reaction is generally efficient and provides a direct route to the desired 2-hydrazinyl product. The resulting solid product can then be isolated and purified by standard laboratory techniques like recrystallization. pnrjournal.compnrjournal.com

Table 1: Key Reactions in Historical Synthesis

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Diazotization/Hydrolysis | 2-Amino-3-phenyl-1,8-naphthyridine | 1. HCl, NaNO₂2. H₂O | 3-Phenyl-1,8-naphthyridin-2(1H)-one |

| Halogenation | 3-Phenyl-1,8-naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-3-phenyl-1,8-naphthyridine |

| Hydrazinolysis | 2-Chloro-3-phenyl-1,8-naphthyridine | Hydrazine Hydrate | this compound |

Contemporary Approaches for the Synthesis of this compound

Modern synthetic strategies often aim to build the core naphthyridine structure with the required substitution pattern in a more convergent and efficient manner. These methods frequently utilize well-known named reactions that are adapted for heterocyclic synthesis, allowing for the construction of pre-functionalized scaffolds.

Strategies Involving Pre-functionalized Naphthyridine Scaffolds

Contemporary methods focus on the efficient construction of the 3-phenyl-1,8-naphthyridine skeleton, which can then be converted to the target hydrazinyl compound via the established hydrazinolysis of a halogenated intermediate. The key lies in the initial ring-forming reaction.

The Friedländer annulation is a powerful and versatile method for synthesizing quinolines and related heterocyclic systems, including 1,8-naphthyridines. researchgate.netkthmcollege.ac.in The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). researchgate.net

For the synthesis of the 3-phenyl-1,8-naphthyridine scaffold, the typical starting materials are 2-aminonicotinaldehyde and a ketone with an α-methylene group, such as acetophenone (B1666503) or its derivatives. The reaction condenses the amino group of the 2-aminonicotinaldehyde with the carbonyl of the ketone, followed by an intramolecular cyclization and dehydration to form the naphthyridine ring. pnrjournal.comorganic-chemistry.org

Recent advancements have focused on making this reaction more environmentally friendly ("greener") by using water as a solvent and employing catalysts like lithium hydroxide (LiOH) or biocompatible ionic liquids. kthmcollege.ac.inrsc.orgacs.org Research has also explored the use of novel amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), to achieve high regioselectivity in these annulations, which is crucial when using unsymmetrical ketones. organic-chemistry.orgnih.gov

Table 2: Examples of Friedländer Reaction Conditions

| Carbonyl Compound | Catalyst/Solvent | Outcome | Reference |

|---|---|---|---|

| Various ketones | LiOH / Water | Green synthesis of 2,3-disubstituted 1,8-naphthyridines | kthmcollege.ac.in |

| Unmodified methyl ketones | TABO (amine catalyst) | Highly regioselective synthesis of 2-substituted 1,8-naphthyridines | organic-chemistry.orgnih.gov |

Once the 3-phenyl-1,8-naphthyridine ring is formed, it can be converted to the 2-chloro derivative and subsequently to this compound as described in the historical routes.

The Doebner reaction, an extension of the Doebner-von Miller reaction, traditionally synthesizes quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. oregonstate.eduwikipedia.org Modifications of this reaction have been investigated for the synthesis of 1,8-naphthyridines.

In this modified approach, a 2-aminopyridine (B139424) derivative is used in place of aniline. The reaction proceeds by reacting the 2-aminopyridine with an aldehyde (such as benzaldehyde) and pyruvic acid. The choice of substituents on the 2-aminopyridine ring is critical for directing the cyclization to form the 1,8-naphthyridine (B1210474) skeleton rather than other potential isomers. oregonstate.edu For instance, the presence of strong electron-releasing groups on the pyridine (B92270) ring can promote the desired ring closure. oregonstate.edu This method allows for the introduction of the phenyl group (from the aldehyde) and a carboxylic acid group (from pyruvic acid) onto the naphthyridine core in a single step. The resulting naphthyridine-4-carboxylic acid can then undergo further chemical transformations to yield the desired precursor for hydrazinolysis.

While most syntheses of naphthyridines are developed from quinoline syntheses like the Skraup or Combes reactions, the Doebner reaction provides an alternative pathway to a substituted 1,8-naphthyridine core. oregonstate.edu

Cyclocondensation Reactions for 1,8-Naphthyridine Ring Formation

The formation of the 1,8-naphthyridine ring is a critical step in the synthesis of the target compound. A prominent method for this is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. rsc.orgorganic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of 2-aminonicotinaldehyde with a suitable active methylene compound. acs.orgrsc.org

The reaction can be catalyzed by both acids and bases. organic-chemistry.org Various catalysts, including ionic liquids, have been employed to improve the efficiency and yield of the Friedländer reaction for 1,8-naphthyridine synthesis. acs.orgnih.gov The reaction has also been successfully carried out in water, presenting a greener synthetic route. acs.orgrsc.org The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the fused pyridine ring.

Other cyclocondensation strategies for forming the 1,8-naphthyridine ring include the Combes, Knorr, and Pfitzinger-Borsche reactions, which utilize different starting materials and reaction conditions. ekb.eg For instance, the Combes reaction involves the condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of a dehydrating agent like polyphosphoric acid. ekb.eg

| Reaction Name | Key Reactants | Typical Catalyst/Conditions | Reference |

|---|---|---|---|

| Friedländer Annulation | 2-aminonicotinaldehyde and an active methylene compound | Acid or base catalysis, ionic liquids, water | rsc.orgorganic-chemistry.orgacs.orgrsc.orgacs.org |

| Combes Reaction | 2,6-diaminopyridine and 1,3-diketones | Polyphosphoric acid | ekb.eg |

| Knorr and Conard-Limpach Reactions | 6-substituted-2-aminopyridines and β-keto esters | Acid-catalyzed thermal cyclization | ekb.eg |

| Pfitzinger-Borsche Reaction | 7-azaisatin and α-methylene carbonyl compounds | Basic conditions | ekb.eg |

Direct Hydrazinolysis of 2-Chloro-3-phenyl-1,8-naphthyridine

A common and direct method for introducing the hydrazinyl group at the C2 position of the 1,8-naphthyridine ring is through the nucleophilic substitution of a halogen atom, typically chlorine. The precursor, 2-chloro-3-phenyl-1,8-naphthyridine, can be synthesized from the corresponding 2-hydroxy derivative by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). pnrjournal.compnrjournal.com

The subsequent hydrazinolysis involves reacting 2-chloro-3-phenyl-1,8-naphthyridine with hydrazine hydrate. pnrjournal.compnrjournal.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. pnrjournal.com The highly nucleophilic hydrazine displaces the chloride ion to yield the desired this compound. pnrjournal.compnrjournal.com This method is efficient and widely used for the synthesis of 2-hydrazinyl-1,8-naphthyridine derivatives. researchgate.net

Optimization of Synthetic Conditions for this compound Production

Efforts to improve the synthesis of this compound have focused on optimizing reaction conditions to enhance yields, reduce reaction times, and employ more environmentally friendly methods. pnrjournal.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. beilstein-journals.orgmdpi.com These advantages include rapid heating, which can lead to dramatic reductions in reaction times and often results in higher product yields and purity. researchgate.netnih.gov

The application of microwave-assisted synthesis has been shown to significantly enhance the efficiency of producing 1,8-naphthyridine derivatives. researchgate.netnih.gov For instance, the synthesis of 2-aryl-1,8-naphthyridines from 2-aminonicotinaldehyde and various acetophenones is highly efficient under microwave conditions. researchgate.net In the synthesis of this compound, microwave irradiation can be utilized in multiple steps, including the initial formation of the 1,8-naphthyridine ring and the subsequent chlorination and hydrazinolysis steps. pnrjournal.compnrjournal.com One study reported the synthesis of 2-hydrazino- ekb.egpnrjournal.comnaphthyridines where microwave irradiation was used to prepare the precursor, significantly shortening the reaction time compared to conventional heating. pnrjournal.com

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | pnrjournal.com |

| Microwave Irradiation | A few minutes | Good to Excellent | pnrjournal.compnrjournal.com |

A key advantage of microwave-assisted synthesis is the potential for conducting reactions under solvent-free and catalyst-free conditions. researchgate.net This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous solvents and catalysts. researchgate.netrsc.org Solvent-free reactions often lead to higher yields and easier product purification. acs.orgmdpi.com The synthesis of various heterocyclic compounds, including 1,8-naphthyridines, has been successfully achieved under these environmentally benign conditions. researchgate.net For example, the reaction of substituted 2-aminopyridines with diethylmalonates to yield 2,4-dihydroxy-1,8-naphthyridines has been reported to proceed efficiently under microwave irradiation without any solvent or catalyst. researchgate.net

Solid-Supported Reactions and Mechanochemical Approaches

In addition to microwave-assisted methods, solid-supported reactions and mechanochemical approaches offer alternative green synthetic strategies. Solid-supported synthesis involves immobilizing a reactant or catalyst on a solid support, which can simplify purification and allow for catalyst recycling.

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball milling, is another solvent-free technique that has gained traction. mdpi.com This method can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry. While specific examples for the direct synthesis of this compound using these methods are not extensively detailed in the provided context, the synthesis of related 1,8-naphthyridine derivatives under solvent-free solid-state conditions has been reported, indicating the potential applicability of these techniques. dntb.gov.ua

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is driven by the need for more sustainable and environmentally responsible chemical manufacturing. Key areas of focus include the reduction or elimination of hazardous solvents and the implementation of energy-efficient technologies.

Solvent Minimization and Elimination

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. In the context of 1,8-naphthyridine synthesis, researchers have explored greener alternatives, including the use of water as a solvent and solvent-free reaction conditions.

The Friedländer annulation, a common method for synthesizing the 1,8-naphthyridine core, has been successfully adapted to an aqueous medium. nih.gov This approach not only mitigates the need for hazardous organic solvents but also simplifies product isolation. For instance, the synthesis of various substituted 1,8-naphthyridines has been achieved in high yields using water as the reaction solvent, demonstrating the viability of this green alternative. nih.gov

Furthermore, solvent-free synthesis, often facilitated by microwave irradiation, represents a significant step towards minimizing solvent use. connectjournals.com In these methods, the reactants are mixed directly, sometimes with a solid support or a catalytic amount of a high-boiling liquid, and irradiated. This technique eliminates the need for a bulk solvent, thereby reducing waste and simplifying the work-up process. The synthesis of triazolo[4,3-a] sphinxsai.comindianchemicalsociety.comnaphthyridines from 3-aryl-2-hydrazino-1,8-naphthyridines has been effectively carried out under solvent-free microwave conditions, showcasing the potential of this approach. connectjournals.com

| Synthetic Approach | Solvent | Key Advantages | Applicability to 1,8-Naphthyridine Synthesis |

|---|---|---|---|

| Aqueous Synthesis | Water | Environmentally benign, non-toxic, readily available | Demonstrated for Friedländer synthesis of the core structure nih.gov |

| Solvent-Free Synthesis | None (or minimal catalyst) | Eliminates solvent waste, simplifies purification | Effectively used in combination with microwave irradiation for derivatives connectjournals.com |

Energy Efficiency through Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing energy efficiency in chemical reactions. Compared to conventional heating methods, which rely on conduction and convection, microwave irradiation directly heats the reaction mixture, leading to rapid and uniform temperature increases. This results in significantly shorter reaction times, often reducing processes that take hours to mere minutes. sphinxsai.comijpsjournal.com

In the synthesis of 1,8-naphthyridine derivatives, microwave irradiation has been shown to dramatically accelerate reaction rates and improve yields. For instance, the synthesis of various heterocyclic compounds, including those with a 1,8-naphthyridine core, has demonstrated a substantial reduction in reaction time and an increase in product yield when compared to conventional heating methods. sphinxsai.com The efficiency of microwave-assisted synthesis is particularly evident in multi-step reaction sequences, where the time savings can be substantial.

The table below provides a comparative overview of reaction times and yields for the synthesis of heterocyclic compounds, illustrating the advantages of microwave-assisted methods.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Heterocyclic Amides | Conventional | 13 hours | 50-72 | indianchemicalsociety.com |

| Microwave | 9-42 minutes | 75-87 | ||

| Phenyl-1H-pyrazoles | Conventional | 2 hours | 72-90 | nih.gov |

| Microwave | 5 minutes | 91-98 | ||

| 4-Methyl-2,6-naphthyridines | Conventional | Not specified | 28-34 | |

| Microwave | Not specified | 80-90 |

The adoption of these green chemistry principles not only leads to more environmentally friendly synthetic routes but can also offer economic benefits through reduced energy consumption, solvent costs, and waste disposal.

Advanced Reaction Chemistry and Derivatization of 2 Hydrazinyl 3 Phenyl 1,8 Naphthyridine

Reactivity of the Hydrazine (B178648) Moiety in 2-Hydrazinyl-3-phenyl-1,8-naphthyridine

The synthetic utility of this compound is largely dominated by the chemistry of its exocyclic hydrazine group (-NHNH₂). This functional group contains two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen (-NH₂) is particularly reactive, readily participating in condensation and cyclization reactions to afford a diverse array of derivative compounds.

A cornerstone of hydrazine chemistry is its reaction with carbonyl compounds. soeagra.comnumberanalytics.comwikipedia.org The nucleophilic nitrogen of the hydrazine group in this compound readily attacks the electrophilic carbon of aldehydes and ketones, leading to the formation of new carbon-nitrogen double bonds.

The condensation of hydrazines with aldehydes or ketones yields hydrazones, a class of compounds characterized by the R₁R₂C=NNH₂ structure. wikipedia.org These reactions are fundamental in organic synthesis for creating stable C=N bonds and serve as intermediates for constructing more complex molecular architectures. numberanalytics.com

Condensation Reactions with Carbonyl Compounds

Formation of Hydrazone Derivatives (Schiff Bases)

Reactions with Aldehydes and Ketones

This compound is expected to react efficiently with a wide range of aliphatic and aromatic aldehydes and ketones. soeagra.comwikipedia.orglibretexts.org The reaction typically proceeds by mixing the reactants in a suitable solvent, often with acid catalysis, to yield the corresponding N-(3-phenyl-1,8-naphthyridin-2-yl)hydrazone. quimicaorganica.org The resulting hydrazone incorporates the structural features of both the parent naphthyridine and the carbonyl compound, allowing for the systematic modification of its chemical properties.

The general reaction is illustrated below:

This compound + R-CHO/R₂-CO → (E/Z)-N'-[(aryl/alkyl)methylidene/ethylidene]-3-phenyl-1,8-naphthyridin-2-yl)hydrazone + H₂O

This versatility allows for the synthesis of a large library of derivatives from a single starting material.

Interactive Data Table: Examples of Hydrazone Synthesis

| Starting Carbonyl Compound | Product Name |

| Benzaldehyde (B42025) | (E)-N'-(phenylmethylidene)-3-phenyl-1,8-naphthyridin-2-yl)hydrazone |

| Acetophenone (B1666503) | (E)-N'-(1-phenylethylidene)-3-phenyl-1,8-naphthyridin-2-yl)hydrazone |

| Cyclohexanone | N'-(cyclohexylidene)-3-phenyl-1,8-naphthyridin-2-yl)hydrazone |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-3-phenyl-1,8-naphthyridin-2-yl)hydrazone |

| Acetone | N'-(propan-2-ylidene)-3-phenyl-1,8-naphthyridin-2-yl)hydrazone |

Mechanism and Stereoselectivity of Hydrazone Formation

The formation of a hydrazone from a hydrazine and a carbonyl compound is a well-established reaction mechanism that proceeds in two main stages. soeagra.comnumberanalytics.com

Nucleophilic Addition: The reaction is typically initiated by acid catalysis, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazine moiety of this compound then acts as a nucleophile, attacking the carbonyl carbon. quimicaorganica.org This step results in the formation of a tetrahedral intermediate, often called a carbinolamine. soeagra.com

Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water. numberanalytics.comquimicaorganica.org The hydroxyl group is protonated by the acid catalyst to form a good leaving group (-OH₂⁺), which is subsequently expelled. The final deprotonation of the nitrogen atom yields the stable hydrazone product with a C=N double bond. soeagra.com

Stereoselectivity: The C=N double bond of the resulting hydrazone can exist as E/Z stereoisomers. The stereochemical outcome is influenced by the steric bulk of the substituents on both the hydrazine and the carbonyl compound. In many cases, the more sterically stable E-isomer is the major product. Furthermore, if a chiral ketone or a chiral hydrazine auxiliary is used, the reaction can proceed with high stereoselectivity, yielding an enantiomerically enriched or diastereomerically enriched product. nih.govnih.govacs.org The stereoselectivity is often governed by minimizing steric interactions in the transition state of the C-N bond formation and subsequent steps. nih.govacs.org

The hydrazone derivatives of this compound are valuable precursors for synthesizing fused heterocyclic ring systems. The remaining N-H proton of the hydrazone linker can participate in intramolecular cyclization reactions with suitably positioned electrophilic centers, leading to the formation of new rings fused to the parent naphthyridine core.

Cyclization Reactions to Fused Heterocycles

Synthesis of Triazino-naphthyridines

The hydrazine moiety is a key functional group for the construction of fused triazine rings. Reacting this compound with reagents containing two electrophilic centers, or a single reagent that can provide a one-carbon unit, can lead to the formation of a fused 1,2,4-triazine (B1199460) ring. For example, reaction with a 1,2-dicarbonyl compound or its equivalent can lead to the formation of a phenyl- numberanalytics.comnih.govnih.govtriazino[4,3-a] nih.govresearchgate.netnaphthyridine system. Such cyclization reactions expand the structural diversity of 1,8-naphthyridine (B1210474) derivatives, creating rigid, polycyclic aromatic systems. researchgate.net The synthesis of related pyrazolyl-1,8-naphthyridines through the cyclization of a hydrazone intermediate with hydrazine hydrate (B1144303) has been reported, demonstrating the feasibility of forming new heterocyclic rings from naphthyridine precursors. nih.govnih.gov

Formation of Thiazolidinone-Spiro Systems

The synthesis of spiro-heterocycles is a significant area of organic chemistry, and the this compound moiety provides a unique entry point to such complex structures. A prominent pathway involves a multi-component reaction strategy culminating in a spiro-fused thiazolidinone ring.

The reaction sequence is typically initiated by the condensation of this compound with a cyclic ketone, such as isatin (B1672199) (1H-indole-2,3-dione) or its derivatives. This step forms a Schiff base intermediate. Subsequent cyclocondensation of this intermediate with a thioglycolic acid (mercaptoacetic acid) in the presence of a dehydrating agent like anhydrous zinc chloride (ZnCl₂) or under acidic catalysis affords the target spiro[indole-thiazolidinone]-naphthyridine derivatives. nih.govchemmethod.comnih.govresearchgate.net The C-3 carbonyl group of the isatin ring acts as the electrophilic site for the initial condensation, and the subsequent reaction with thioglycolic acid involves the nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization via amide bond formation to construct the five-membered thiazolidinone ring. chemmethod.comnih.gov This one-pot or stepwise three-component reaction is an efficient method for generating molecular complexity. nih.gov

Table 1: Synthesis of Spiro[indole-thiazolidinone]-naphthyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Isatin | Thioglycolic Acid | Anhydrous ZnCl₂, DMF or Glacial Acetic Acid, Reflux | Spiro[indole-3,2'-thiazolidin]-4'-one bearing a 3-phenyl-1,8-naphthyridin-2-yl)amino moiety | nih.govchemmethod.comresearchgate.net |

| This compound | N-Substituted Isatins | Thioglycolic Acid | Stepwise: 1. Schiff base formation. 2. Cyclocondensation. | N-Substituted spiro[indole-thiazolidinone]-naphthyridine derivatives | chemmethod.com |

Construction of Pyrazole (B372694) Derivatives

The hydrazine moiety is a classic precursor for the synthesis of pyrazoles, typically through condensation with 1,3-dicarbonyl compounds in a reaction known as the Paal-Knorr synthesis. The terminal amino group of the hydrazine in this compound acts as a binucleophile, reacting with the two electrophilic carbonyl centers of the dicarbonyl compound to form the five-membered pyrazole ring.

Common 1,3-dicarbonyl reagents for this transformation include acetylacetone (B45752) (pentane-2,4-dione) and ethyl acetoacetate (B1235776). The reaction with acetylacetone yields a dimethyl-substituted pyrazole ring attached to the naphthyridine core. When ethyl acetoacetate is used, the reaction proceeds similarly to form a methyl-substituted pyrazolin-5-one derivative. These reactions are generally carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid.

Preparation of Oxadiazole Derivatives

The 2-hydrazinyl group is a key functional handle for the construction of 1,3,4-oxadiazole (B1194373) rings. A common and effective method involves a two-step process starting with the acylation of the hydrazine.

In the first step, this compound is reacted with an aroyl chloride in a suitable solvent to form the corresponding N-aroyl-N'-(3-phenyl-1,8-naphthyridin-2-yl)hydrazine. This intermediate is then subjected to oxidative cyclization. A widely used reagent for this cyclodehydration step is phosphorus oxychloride (POCl₃). Refluxing the N-aroylhydrazine intermediate with POCl₃ leads to the formation of the stable five-membered 1,3,4-oxadiazole ring, resulting in 2-(5-aryl-1,3,4-oxadiazol-2-yl)-3-phenyl-1,8-naphthyridine derivatives. Another pathway involves reacting the initial hydrazine with carbon disulfide in a basic medium to form a dithiocarbazate salt, which can then be cyclized to a mercapto-oxadiazole derivative.

Synthesis of Phthalazine (B143731) Derivatives

Phthalazine derivatives, specifically those containing a phthalazinone core, can be synthesized from hydrazine compounds through condensation with phthalic anhydride (B1165640) or its derivatives. stanford.eduresearchgate.net The reaction of this compound with phthalic anhydride is expected to proceed via the nucleophilic attack of the terminal nitrogen of the hydrazine group onto one of the carbonyl carbons of the anhydride.

This initial attack opens the anhydride ring to form an intermediate N-acylcarboxybenzamide derivative. Subsequent intramolecular cyclization, driven by heating and involving the second nitrogen of the hydrazine moiety and the remaining carboxylic acid group, leads to the formation of a six-membered phthalazinone ring. This reaction results in the formation of a 2-(3-phenyl-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one structure. In some cases, the reaction can yield a five-membered 2-((3-phenyl-1,8-naphthyridin-2-yl)amino)isoindoline-1,3-dione, which may be a stable product or an intermediate that can be rearranged to the six-membered phthalazine derivative under specific conditions. stanford.eduekb.eg

Table 2: Heterocycle Construction from this compound

| Target Heterocycle | Key Reagent(s) | Reaction Type | Typical Product Structure | Reference |

|---|---|---|---|---|

| Pyrazole | Acetylacetone | Paal-Knorr Condensation | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-1,8-naphthyridine | N/A |

| Pyrazolin-5-one | Ethyl Acetoacetate | Paal-Knorr Condensation | 1-(3-Phenyl-1,8-naphthyridin-2-yl)-3-methyl-1H-pyrazolin-5-one | N/A |

| 1,3,4-Oxadiazole | 1. Aroyl Chloride; 2. POCl₃ | Acylation followed by Cyclodehydration | 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-3-phenyl-1,8-naphthyridine | N/A |

| Phthalazinone | Phthalic Anhydride | Condensation-Cyclization | 2-(3-Phenyl-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one | stanford.eduresearchgate.net |

Acylation and Sulfonylation of the Hydrazine Group

The nucleophilic nature of the hydrazine group in this compound allows for straightforward acylation and sulfonylation reactions. These reactions typically occur at the more sterically accessible terminal nitrogen atom.

Acylation is readily achieved by treating the hydrazine with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. This reaction yields N-acyl-N'-(3-phenyl-1,8-naphthyridin-2-yl)hydrazines, which are stable compounds and also serve as important intermediates for further transformations, such as the synthesis of oxadiazoles (B1248032) mentioned previously.

Sulfonylation follows a similar principle. Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in a suitable solvent and in the presence of a base (e.g., pyridine (B92270), triethylamine) affords the corresponding N-sulfonyl hydrazide derivatives. researchgate.net These reactions provide a means to introduce sulfonyl groups, which are important pharmacophores in medicinal chemistry. The reaction between arylsulfonyl hydrazides and activated amides has been developed as a method for synthesizing N-acyl-N'-sulfonyl hydrazides. researchgate.net

Alkylation Reactions of this compound

The nitrogen atoms of the hydrazine group are nucleophilic and can participate in alkylation reactions with suitable electrophiles, such as alkyl halides or sulfates. The reaction typically results in the formation of a new carbon-nitrogen bond. The site of alkylation (either the α- or β-nitrogen) can be influenced by steric factors and the specific reaction conditions employed. Mono-alkylation at the terminal nitrogen is often favored due to lower steric hindrance. The resulting alkylated hydrazine derivatives can be valuable intermediates for synthesizing more complex heterocyclic structures.

Oxidative Transformations of the Hydrazine Functionality

The hydrazine group is susceptible to oxidation, and these transformations can lead to a variety of products depending on the oxidant and reaction conditions. Hydrazines are known to be sensitive to oxidation and can react with atmospheric oxygen, a process that can be enhanced by the presence of metal ions, to produce reactive oxygen species. nih.gov

Controlled chemical or electrochemical oxidation of hydrazines can be a synthetically useful tool. beilstein-journals.org For instance, mild oxidation can convert the hydrazine to a diazenyl group (-N=NH), which is a transient species that can undergo further reactions or be trapped. More vigorous oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the removal of the hydrazine functionality, replacing it with a hydrogen atom in a process known as deamination or hydrazino-de-hydrogenation.

Furthermore, oxidative cyclization reactions are also possible. The oxidation of hydrazones, which are readily formed from the parent hydrazine, can initiate intramolecular cyclization to form fused heterocyclic systems like indazoles or triazolonaphthyridines. beilstein-journals.org The oxidation of hydrazine derivatives with reagents like arylsulfonyl peroxides is also a known transformation. acs.org Electrochemical methods have also been employed for hydrazine electrooxidation, highlighting the redox-active nature of this functional group. nih.govacs.org

Reactivity of the 1,8-Naphthyridine Core in this compound

The 1,8-naphthyridine ring system is characterized by its electron-deficient nature, a consequence of the two nitrogen atoms withdrawing electron density from the aromatic system. This inherent electronic property dictates its reactivity towards various reagents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In the case of this compound, the substituent on the phenyl ring is the 1,8-naphthyridin-3-yl group. This group is strongly electron-withdrawing due to the presence of two nitrogen atoms in the heterocyclic system.

Consequently, the 1,8-naphthyridinyl substituent deactivates the phenyl ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta positions. masterorganicchemistry.com Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound are predicted to yield predominantly 1,3-disubstituted products relative to the naphthyridinyl moiety. The hydrazinyl group at the 2-position of the naphthyridine core is unlikely to significantly alter this directing effect on the separate phenyl ring.

Predicted Electrophilic Aromatic Substitution Outcomes:

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Hydrazinyl-3-(3-nitrophenyl)-1,8-naphthyridine |

| Bromination | Br₂/FeBr₃ | 2-Hydrazinyl-3-(3-bromophenyl)-1,8-naphthyridine |

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.com The 1,8-naphthyridine nucleus is susceptible to SNAr reactions, particularly at positions activated by electron-withdrawing groups or bearing a suitable leaving group (e.g., a halide). The most electron-deficient positions, and thus most susceptible to nucleophilic attack, are typically C2, C4, and C7.

In the parent compound, the hydrazinyl group at the C2 position is not a good leaving group. However, if a precursor, such as 2-chloro-3-phenyl-1,8-naphthyridine (B8714812), is used, the chlorine atom can be readily displaced by various nucleophiles. The reactivity order for leaving groups in SNAr reactions is generally F > Cl ≈ Br > I. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. nih.govnih.gov The presence of the phenyl group at C3 may sterically hinder attack at C2 and C4, but reactions at the C7 position remain highly feasible if a leaving group is present there.

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Halogenated 1,8-naphthyridines are excellent substrates for such transformations, enabling the introduction of a wide variety of substituents onto the heterocyclic core.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used. wikipedia.orgyoutube.com For instance, 2-amino-6-bromo-1,8-naphthyridine has been successfully coupled with various arylboronic acids using a palladium catalyst to yield 2-amino-6-aryl-1,8-naphthyridines in good to excellent yields. researchgate.net Similarly, a facile synthesis of various 1,8-naphthyridine derivatives has been achieved through the Suzuki reaction of triflated 1,8-naphthyridine-2-amines with aromatic and heteroaromatic boronic acids. researchgate.net

Cobalt-catalyzed cross-couplings also provide an efficient method for functionalizing halogenated naphthyridines with both alkyl and aryl groups derived from Grignard or organozinc reagents. nih.gov Nickel-catalyzed cross-coupling has also emerged as a powerful tool, particularly for C-N bond formation. nih.govrsc.org These methods allow for the derivatization of the naphthyridine core at specific positions, provided a suitable halo-substituted precursor of this compound is available.

Examples of Metal-Catalyzed Cross-Coupling on Naphthyridine Scaffolds:

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Amino-6-bromo-1,8-naphthyridine + Arylboronic acid | 2-Amino-6-aryl-1,8-naphthyridine | researchgate.net |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 2-Amino-1,8-naphthyridine-3-triflate + Arylboronic acid | 2-Amino-3-aryl-1,8-naphthyridine | researchgate.net |

| Cobalt-Catalyzed | CoCl₂, Arylmagnesium bromide | 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 3-Aryl-6-chloro-1,8-dimethyl-2,7-naphthyridine | nih.gov |

Intramolecular Cyclization Reactions Involving this compound

The hydrazinyl moiety at the C2 position is a key functional group for constructing fused heterocyclic systems via intramolecular cyclization. This group can react with a suitably positioned electrophilic center, either pre-existing on the naphthyridine ring or introduced through a derivatization step.

A common and powerful strategy involves the condensation of the 2-hydrazinyl group with various reagents to form fused five- or six-membered rings. For example, reaction with nitrous acid can lead to the formation of a tetrazolo[1,5-a] nih.govniscpr.res.innaphthyridine ring system. More synthetically useful is the reaction with reagents that install a two- or three-atom bridge, leading to fused triazole or triazine rings. The reaction of 2-hydrazinyl-1,8-naphthyridines with reagents like orthoesters or carboxylic acids and their derivatives can yield s-triazolo[4,3-a] nih.govniscpr.res.innaphthyridines.

Furthermore, the hydrazinyl group can first be converted into a hydrazone by reaction with an aldehyde or ketone. These hydrazones can then undergo cyclization. For instance, Vilsmeier-Haack reaction conditions (POCl₃/DMF) on acetophenone hydrazones of 3-phenyl-1,8-naphthyridin-2-ylhydrazine can lead to the formation of 1-(3-phenyl-1,8-naphthyridin-2-yl)pyrazole derivatives. niscpr.res.in Similarly, reaction of chalcone-like precursors with hydrazine can yield pyrazole-substituted naphthyridines. nih.gov The reaction of azido-naphthyridines with active methylene (B1212753) compounds has also been shown to produce naphthyridines substituted with a 1,2,3-triazole ring. nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org The hydrazinyl group is a common component in MCRs, particularly for the synthesis of pyrazole and pyrimidine (B1678525) derivatives. beilstein-journals.org

This compound is an ideal candidate to serve as the hydrazine component in such reactions. A well-established MCR for pyrazole synthesis involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (like a β-ketoester), and an aldehyde. While no specific literature reports the use of this compound in this context, its participation is highly plausible. For example, a three-component reaction between this compound, ethyl acetoacetate, and an aromatic aldehyde could potentially lead to the formation of highly functionalized pyrazolyl-1,8-naphthyridines. Such strategies offer a rapid route to complex molecular architectures built upon the 3-phenyl-1,8-naphthyridine scaffold. rsc.orgnih.gov

Theoretical and Computational Investigations of 2 Hydrazinyl 3 Phenyl 1,8 Naphthyridine

Quantum Chemical Studies on the Electronic Structure of 2-Hydrazinyl-3-phenyl-1,8-naphthyridine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the electronic landscape of this compound. These studies offer insights into the molecule's reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. For this compound, FMO analysis reveals the distribution of electron density and the sites susceptible to electrophilic and nucleophilic attack.

Typically, the HOMO is localized on the more electron-rich portions of the molecule, indicating the regions from which electrons are most readily donated. Conversely, the LUMO resides on the electron-deficient areas, signifying the sites most likely to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a larger energy gap implies higher stability and lower reactivity.

While specific energy values for this compound are not available in the public domain, studies on analogous 1,8-naphthyridine (B1210474) derivatives suggest that the HOMO is often distributed over the naphthyridine ring and the substituent groups, while the LUMO is primarily centered on the heterocyclic ring system.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.25 |

| Energy Gap (Egap) | 4.55 |

Note: The data in this table is illustrative and based on general trends for similar compounds. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites for intermolecular interactions. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, the MEP map is expected to show a high concentration of negative potential around the nitrogen atoms of the naphthyridine ring and the hydrazinyl group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the hydrazinyl group would likely exhibit a positive potential, indicating their role as hydrogen bond donors.

Tautomerism and Conformational Analysis of the Hydrazinyl Group

The hydrazinyl group in this compound can exhibit tautomerism, existing in equilibrium between the hydrazinyl form and a hydrazono form. Computational studies are essential to determine the relative stabilities of these tautomers. The preferred tautomer is typically the one with the lowest calculated energy.

Furthermore, the conformational flexibility of the hydrazinyl and phenyl groups relative to the naphthyridine core is a key aspect of the molecule's structure. Conformational analysis through computational methods helps to identify the most stable conformers by calculating the potential energy surface as a function of dihedral angles. These studies are crucial for understanding how the molecule's shape influences its interactions and properties.

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Energy Profiles

For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemists can model the reaction pathways to determine the most energetically favorable route.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state indeed connects the reactants and products of a specific reaction step. The IRC pathway traces the minimum energy path from the transition state downhill to the corresponding reactant and product, providing a detailed map of the structural changes that occur during the transformation. This analysis is crucial for a complete and accurate understanding of the reaction mechanism.

While specific reaction mechanisms involving this compound have not been detailed in available literature, the general methodologies described here would be the standard approach for such investigations.

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and intermolecular interactions of a compound, which are crucial for understanding its behavior in a biological environment, such as its interaction with a protein target.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be extrapolated from studies on analogous 1,8-naphthyridine derivatives. For instance, MD simulations have been employed to investigate the stability of complexes formed between 1,8-naphthyridine derivatives and their biological targets. nih.govnih.govrsc.org These studies often aim to elucidate the binding modes and affirm the stability of the ligand-receptor interactions predicted by molecular docking. nih.govnih.gov

A typical MD simulation protocol for this compound would involve several key steps. Initially, the three-dimensional structure of the molecule would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT). The molecule would then be placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production simulation, during which the trajectory of the atoms is recorded over a period of nanoseconds.

Analysis of the MD trajectory can reveal important information about the molecule's dynamics. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time, providing insight into its structural stability. A stable RMSD suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual atoms or groups of atoms within the molecule. This can highlight flexible regions of the molecule, such as the hydrazinyl and phenyl groups, which may be important for binding to a receptor.

Hydrogen Bonds: The formation and breakage of hydrogen bonds between the molecule and surrounding water molecules, or a potential binding partner, can be monitored throughout the simulation. The hydrazinyl group, with its N-H protons and lone pairs, would be a key site for hydrogen bonding interactions.

Solvent Accessible Surface Area (SASA): SASA calculations can determine the exposure of different parts of the molecule to the solvent, which can be related to its solubility and potential for intermolecular interactions.

In the context of drug design, MD simulations of this compound and its derivatives could be used to compare their binding stability to a specific protein target. For example, derivatives with different substituents on the phenyl ring could be simulated to understand how these modifications affect the binding affinity and conformational dynamics within the active site.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | OPLS4 |

| Solvent Model | TIP3P water model |

| Temperature | 310.15 K |

| Pressure | 1.01 bar |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, SASA |

This table represents a typical set of parameters for an MD simulation and is for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. ivanmr.com These predictions can aid in the structural elucidation of newly synthesized compounds by providing a theoretical spectrum that can be compared with experimental data. researchgate.net

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shift of a nucleus is sensitive to its local electronic environment. DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would be expected to predict distinct chemical shifts for the protons and carbons of the naphthyridine core, the phenyl ring, and the hydrazinyl group. The protons on the naphthyridine ring would appear in the aromatic region of the ¹H NMR spectrum, with their exact positions influenced by the electronic effects of the hydrazinyl and phenyl substituents. The NH and NH₂ protons of the hydrazinyl group would likely appear as broad signals that could be exchangeable with D₂O. In the ¹³C NMR spectrum, the carbons of the naphthyridine and phenyl rings would have characteristic shifts in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Phenyl-Substituted 1,8-Naphthyridine Analog

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyridine-H | 7.50 - 8.90 | - |

| Phenyl-H | 7.20 - 7.80 | - |

| Naphthyridine-C | - | 115.0 - 160.0 |

| Phenyl-C | - | 125.0 - 140.0 |

Disclaimer: This data is hypothetical and based on typical chemical shift ranges for similar structures. Actual values for this compound would require specific DFT calculations.

IR Vibrational Frequencies:

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule, which are related to the types of chemical bonds present. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, key vibrational modes would include the N-H stretching vibrations of the hydrazinyl group, typically observed in the region of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations of the naphthyridine and phenyl rings would appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be expected above 3000 cm⁻¹.

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for a Hydrazinyl-Substituted Heterocycle

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Hydrazinyl) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N/C=C Stretch (Aromatic Rings) | 1500 - 1650 |

| N-H Bend | 1550 - 1650 |

Disclaimer: This data is based on characteristic IR absorption frequencies for the specified functional groups and is for illustrative purposes. Specific values for this compound would require DFT calculations.

The comparison of computationally predicted spectroscopic data with experimental results is a powerful tool for confirming the structure of novel compounds like this compound.

Exploration of 2 Hydrazinyl 3 Phenyl 1,8 Naphthyridine in Supramolecular and Coordination Chemistry

2-Hydrazinyl-3-phenyl-1,8-naphthyridine as a Ligand Precursor in Coordination Chemistry

The this compound molecule is an exemplary precursor for the synthesis of polydentate ligands. The reactive hydrazinyl group can be readily converted into a hydrazone, which, in conjunction with the naphthyridine core, provides multiple coordination sites for metal ions. researchgate.net The 1,8-naphthyridine (B1210474) framework itself is well-known to serve as a "binucleating" ligand, capable of holding two metal centers in close proximity, which can lead to cooperative effects and novel reactivity. escholarship.org

The synthesis of the key precursor, this compound, can be achieved through a multi-step process. A common route involves the initial synthesis of a 2-chloro-3-phenyl-1,8-naphthyridine (B8714812) intermediate. This intermediate is then subjected to nucleophilic substitution with hydrazine (B178648) hydrate (B1144303), typically by refluxing in a solvent like ethanol (B145695), to yield the desired 2-hydrazinyl derivative. pnrjournal.compnrjournal.com

Once the this compound precursor is obtained, it serves as a versatile building block for a wide array of hydrazone ligands. The standard and efficient method for this transformation is the condensation reaction between the hydrazinyl group and a variety of carbonyl compounds (aldehydes and ketones). mdpi.comnih.gov This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. mdpi.com

The general synthetic scheme is as follows:

Step 1: Precursor Synthesis: 2-Chloro-3-phenyl-1,8-naphthyridine + Hydrazine Hydrate → this compound pnrjournal.compnrjournal.com

Step 2: Hydrazone Formation: this compound + R-CHO (Aldehyde) / R-CO-R' (Ketone) → Naphthyridine-Hydrazone Ligand mdpi.comnih.gov

This modular approach allows for the introduction of a wide range of functionalities (R-groups) into the final ligand structure, enabling the fine-tuning of its electronic and steric properties for specific applications in metal coordination.

Hydrazone derivatives are renowned for their excellent chelating capabilities, forming stable complexes with a wide spectrum of transition metal ions. researchgate.net Ligands derived from this compound are expected to exhibit robust coordination behavior due to the presence of multiple donor sites: the azomethine nitrogen (-N=CH-), the terminal hydrazone nitrogen (-NH-), and the two nitrogen atoms of the naphthyridine ring.

These ligands are used to synthesize coordination compounds with various first-row transition metals. orientjchem.org Common metal ions studied in this context include, but are not limited to, manganese(II), iron(III), cobalt(II), nickel(II), and copper(II). nih.gov The synthesis of these metal complexes generally involves the reaction of the hydrazone ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol or methanol (B129727). The resulting metal complexes are often colored solids that can be characterized using various spectroscopic and analytical techniques. researchgate.net The inherent stability of these complexes is often attributed to the formation of five- or six-membered chelate rings upon coordination.

Naphthyridine-hydrazone ligands are versatile and can adopt several coordination modes depending on the nature of the metal ion, the reaction conditions, and the specific structure of the ligand. The hydrazone moiety can exist in two tautomeric forms, the keto form (C=O, -NH-) and the enol form (C-OH, -N=), which directly impacts its coordination behavior. researchgate.net

The primary coordination sites are the azomethine nitrogen and either the keto oxygen or the enolized oxygen. This allows the hydrazone portion to act as a bidentate donor. Furthermore, the nitrogen atoms of the 1,8-naphthyridine ring can also participate in coordination. This leads to the potential for the ligand to be tridentate or even tetradentate, bridging two metal centers.

Table 1: Potential Coordination Modes of Naphthyridine-Hydrazone Ligands

| Coordination Mode | Donor Atoms Involved | Description |

| Bidentate (Neutral) | Azomethine N, Naphthyridine N(1) | The ligand coordinates in its keto form through the imine nitrogen and the adjacent naphthyridine nitrogen. |

| Bidentate (Anionic) | Azomethine N, Enolic O | After deprotonation, the ligand coordinates in its enol form through the imine nitrogen and the enolate oxygen. researchgate.net |

| Tridentate (Anionic) | Azomethine N, Enolic O, Naphthyridine N(1) | The ligand chelates a single metal center using three donor sites, forming a highly stable complex. |

| Bridging/Binucleating | Azomethine N, Naphthyridine N(1), Naphthyridine N(8) | The ligand uses donor atoms from both the hydrazone and the two separate pyridine (B92270) rings of the naphthyridine core to bridge two metal centers. escholarship.org |

The resulting metal complexes can exhibit various geometries, which are dictated by the coordination number of the metal and the nature of the ligand. Common geometries include square planar for metals like Ni(II) and Pd(II), and octahedral for metals like Co(II) and Cr(III). researchgate.net

Supramolecular Assembly Based on this compound Derivatives

Beyond forming discrete metal complexes, hydrazone derivatives of this compound are excellent candidates for constructing ordered supramolecular assemblies. These extended networks are stabilized by non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen bonds are key directional forces in the crystal engineering of hydrazone-containing molecules. nih.gov The hydrazone derivatives of this compound possess both hydrogen bond donors and acceptors, facilitating the formation of robust intermolecular connections.

Hydrogen Bond Donors: The primary hydrogen bond donor is the N-H group of the hydrazone linkage (-C=N-NH -).

Hydrogen Bond Acceptors: The molecule contains several acceptor sites, including the azomethine nitrogen (N =CH-), and the two nitrogen atoms of the 1,8-naphthyridine ring. researchgate.net

Aromatic interactions, particularly π-π stacking, play a crucial role in stabilizing the crystal structures of molecules containing multiple aromatic rings. The structure of this compound derivatives is rich in aromatic systems, containing both a phenyl group and the planar 1,8-naphthyridine core.

Self-Assembly Processes of Ordered Structures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry, driven by a variety of non-covalent interactions. The molecular architecture of this compound is rich with features that can facilitate such processes. These include hydrogen bonding, π-π stacking, and metal coordination, which can act in concert to direct the formation of complex superstructures.

The 1,8-naphthyridine core provides a planar and electron-deficient aromatic system, making it an ideal candidate for π-π stacking interactions with other aromatic systems. The presence of a phenyl group at the 3-position can further enhance these stacking interactions. Moreover, the hydrazinyl group (-NHNH2) at the 2-position introduces potent hydrogen bond donor and acceptor sites. This, in conjunction with the nitrogen atoms of the naphthyridine ring, allows for the formation of extensive hydrogen-bonding networks.

Drawing parallels from related heterocyclic systems, such as benzimidazole (B57391) derivatives, which are known to self-assemble into diverse supramolecular materials, it is conceivable that this compound could form a variety of ordered structures. researchgate.net The final architecture of these assemblies would likely be influenced by factors such as solvent polarity, temperature, and the presence of other interacting species. For instance, in polar solvents, hydrogen bonding may dominate, leading to the formation of one-dimensional chains or two-dimensional sheets. In less polar environments, π-π stacking interactions might become more significant, potentially resulting in columnar structures.

The interplay between these non-covalent forces can be illustrated in the following table:

| Interaction Type | Participating Moieties | Potential Resulting Structure |

| Hydrogen Bonding | Hydrazinyl group, Naphthyridine N-atoms | Chains, sheets, helices |

| π-π Stacking | Naphthyridine ring, Phenyl group | Columnar stacks, layered structures |

| Metal Coordination | Naphthyridine N-atoms, Hydrazinyl group | Discrete complexes, coordination polymers |

Fundamental Studies on Anion and Cation Recognition Properties of Derivatives

The ability to selectively recognize and bind anions and cations is a critical function in many biological and chemical systems. The 1,8-naphthyridine scaffold is a well-established motif in the design of receptors for ion recognition. The two nitrogen atoms of the naphthyridine ring can act as a convergent binding site for cations, while the C-H bonds adjacent to these nitrogen atoms can be activated for anion binding through hydrogen bonding.

Derivatives of this compound are expected to exhibit interesting ion recognition properties. The hydrazinyl group can serve as an additional binding site, capable of interacting with both anions and cations. For instance, the -NH2 moiety can form hydrogen bonds with anions, while the lone pairs on the nitrogen atoms can coordinate to cations. The phenyl group can also play a role, either through cation-π interactions or by sterically influencing the geometry of the binding pocket.

Studies on related pyrrole-naphthyridine hosts have demonstrated their efficacy in binding a range of anions, with association constants determined through techniques like NMR titration. nih.gov These studies provide a framework for evaluating the anion binding capabilities of this compound derivatives. It is anticipated that these compounds could show selectivity for certain anions based on their size, shape, and charge density. For example, the bite angle of the 1,8-naphthyridine unit is well-suited for chelating smaller metal cations, while the more flexible hydrazinyl group could adapt to bind larger or more complex ions.

The potential for anion sensing has also been highlighted in studies of naphthylimide-based chemosensors, which can detect fluoride (B91410) ions through changes in their fluorescence or colorimetric properties. nih.gov This suggests that derivatives of this compound could be developed into optical sensors for specific ions.

A hypothetical data table illustrating the potential anion binding affinities of a derivative of this compound in a solvent like DMSO is presented below. The association constants (Ka) would be indicative of the strength of the interaction.

| Anion Guest | Potential Binding Sites | Expected Relative Affinity |

| F⁻ | Hydrazinyl N-H, Naphthyridine C-H | High |

| Cl⁻ | Hydrazinyl N-H, Naphthyridine C-H | Moderate |

| Br⁻ | Hydrazinyl N-H, Naphthyridine C-H | Low |

| H₂PO₄⁻ | Hydrazinyl N-H, Naphthyridine N-atoms | High |

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (theoretical exploration)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. The design and synthesis of these materials rely on the use of well-defined organic linkers that can connect metal nodes (in MOFs) or self-assemble (in COFs) to form extended, porous networks.

The structure of this compound makes it a promising, albeit complex, candidate as a building block for MOFs and COFs. The 1,8-naphthyridine unit can act as a bidentate chelating ligand, coordinating to metal centers through its two nitrogen atoms. The hydrazinyl group offers an additional coordination site, potentially allowing the molecule to bridge multiple metal centers and form higher-dimensional frameworks. The phenyl group can be functionalized with other linking groups, such as carboxylates or pyridyls, to further increase the connectivity of the linker.

In the context of MOFs, the use of a ligand like this compound could lead to frameworks with interesting topologies and properties. The presence of open metal sites and uncoordinated nitrogen atoms from the hydrazinyl group within the pores of the MOF could enhance its affinity for specific guest molecules, such as CO₂. mdpi.com The flexibility of the hydrazinyl group could also impart dynamic properties to the framework, allowing it to respond to external stimuli. rsc.org

For COFs, which are constructed from purely organic building blocks, derivatives of this compound could be designed to undergo self-condensation reactions to form porous, crystalline polymers. For example, the hydrazinyl group could react with aldehyde-functionalized comonomers to form hydrazone-linked COFs. The inherent porosity and the presence of nitrogen-rich functionalities within the framework could make these materials suitable for applications in catalysis and as supports for other functional molecules.

The theoretical design of a MOF using a dicarboxylate-functionalized derivative of this compound could result in a structure with the following characteristics:

| Property | Theoretical Projection |

| Porosity | High, due to the rigid and angular nature of the linker |

| Stability | Potentially high, due to chelation and strong covalent bonds |

| Functionality | Pores decorated with hydrazinyl and phenyl groups, offering sites for selective guest interactions |

| Potential Application | Gas separation, heterogeneous catalysis |

Emerging Academic Applications and Future Research Directions of 2 Hydrazinyl 3 Phenyl 1,8 Naphthyridine

Role of 2-Hydrazinyl-3-phenyl-1,8-naphthyridine in Catalysis and Organocatalysis

The 1,8-naphthyridine (B1210474) scaffold is a recognized platform in the development of catalysts and ligands for various organic transformations. wikipedia.org The presence of two nitrogen atoms in a defined spatial arrangement allows for effective coordination with metal centers, making these compounds valuable in catalysis. wikipedia.org While specific studies on the catalytic use of this compound are not extensively documented, the known reactivity of the hydrazinyl group and the established catalytic utility of the 1,8-naphthyridine core suggest significant potential.

Asymmetric Catalysis with Chiral Derivatives

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Axially chiral scaffolds are of particular interest in the design of catalysts and advanced materials. rsc.orgresearchgate.net Recent research has demonstrated the successful use of novel chiral 1,8-naphthyridine-based ligands in copper-catalyzed atroposelective construction of C–O axially chiral compounds. rsc.orgresearchgate.net These ligands have shown high efficiency in inducing enantioselectivity. rsc.org

While there is no direct literature on the use of chiral derivatives of this compound in asymmetric catalysis, the hydrazinyl group offers a reactive site for the introduction of chiral auxiliaries. The synthesis of such chiral derivatives could lead to novel organocatalysts for a range of asymmetric transformations. researchgate.netnih.gov The development of chiral organocatalysts is a rapidly growing field, with applications in various stereoselective reactions. researchgate.netnih.gov

Development of Catalyst Scaffolds for Organic Transformations

The 1,8-naphthyridine framework serves as a robust scaffold for the design of catalysts. nih.gov These derivatives are utilized in a variety of synthetic reactions, including the Friedländer reaction for the synthesis of quinolines and other heterocyclic systems. nih.govrsc.orgorganic-chemistry.org The catalytic activity often stems from the ability of the naphthyridine nitrogen atoms to act as Lewis bases or to coordinate with metal catalysts.

The hydrazinyl moiety in this compound can be readily converted into other functional groups, such as in the formation of hydrazones. This versatility allows for the synthesis of a library of derivatives that can be screened for catalytic activity in various organic transformations. For instance, the condensation of the hydrazinyl group with aldehydes or ketones can yield hydrazones, which themselves can act as ligands or be further modified. The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes and their subsequent reaction with hydrazine (B178648) hydrate (B1144303) demonstrates the reactivity of this scaffold. researchgate.net

Potential in Materials Science and Optoelectronics (as building blocks)

The unique photophysical properties of 1,8-naphthyridine derivatives make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. rsc.org These compounds often exhibit fluorescence and have been investigated for their use in various optical applications.

Precursors for Novel Fluorescent Chromophores and Fluorophores (fundamental research into light emission/absorption)

Derivatives of 1,8-naphthyridine are known to possess interesting photophysical properties, including fluorescence. rsc.org The emission characteristics can be tuned by modifying the substituents on the naphthyridine core. For example, the reaction of 1,8-naphthyridine derivatives with different benzaldehydes can lead to new compounds with distinct fluorescence properties. rsc.org

Building Blocks for Functional Polymeric Materials

The structural rigidity and potential for functionalization make 1,8-naphthyridine derivatives suitable as building blocks for the synthesis of functional polymers. While there is no direct report on the use of this compound in polymer synthesis, the general concept is supported by research on related heterocyclic compounds. For instance, 1,8-naphthalimide (B145957) derivatives, which share some structural similarities, have been used to create functional dyes and pigments. mdpi.com The presence of reactive groups, such as the hydrazinyl group, allows for the incorporation of the naphthyridine unit into a polymer backbone or as a pendant group. Such polymers could potentially exhibit interesting thermal, optical, or electronic properties.

Fundamental Mechanistic Studies of Molecular Interactions

Understanding the fundamental molecular interactions of 1,8-naphthyridine derivatives is crucial for the rational design of new catalysts and materials. While detailed mechanistic studies specifically for this compound are scarce, research on the broader class of 1,8-naphthyridines provides valuable insights.

Mechanistic investigations into reactions involving 1,8-naphthyridine derivatives have been conducted to understand their reactivity. For example, studies on the organocatalytic meta-C–H hydroxylation of azaarene N-oxides, including 1,8-naphthyridine, have revealed a stepwise 1,3-oxygen shift process. acs.org These studies often employ a combination of experimental techniques and computational modeling to elucidate reaction pathways and the role of intermediates. Such fundamental understanding is essential for optimizing reaction conditions and expanding the scope of these transformations. The synergistic interaction between 1,8-naphthyridine derivatives and fluoroquinolones has also been investigated, suggesting similar antibacterial mechanisms of action. nih.gov

Future Directions in Synthetic Methodology for Naphthyridine Systems

The synthesis of 1,8-naphthyridine derivatives is a well-established area of research, yet the pursuit of more efficient, cost-effective, and environmentally benign methods continues to drive innovation. Future synthetic strategies are expected to focus on several key areas to improve upon existing protocols, such as the Vilsmeier-Haack reaction or Friedländer condensation. researchgate.netresearchgate.net

One promising direction is the adoption of green chemistry principles. For instance, microwave-assisted synthesis has already been shown to be an effective method for producing 2-hydrazinyl-3-substituted pnrjournal.comnih.govnaphthyridines, significantly reducing reaction times. pnrjournal.com Future work could expand on this by exploring other non-conventional energy sources, employing aqueous media, or utilizing reusable catalysts to minimize environmental impact. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also represents a significant avenue for improving efficiency and reducing waste.

Furthermore, the exploration of novel catalytic systems is a critical frontier. While traditional methods have often relied on catalysts like phosphorus oxychloride, future research may focus on transition-metal-catalyzed cross-coupling reactions to introduce a wider range of substituents onto the naphthyridine core with greater precision and control. researchgate.net The development of methods that avoid harsh reagents and high temperatures will be a priority. For example, simple and cost-effective methods for preparing 1,8-naphthyridines have been developed that involve Grignard reactions, condensation, and cyclization. nih.govnih.gov

Another area of development lies in the functionalization of the naphthyridine ring. Research into carbene insertion reactions, for instance, could open up new pathways for creating substituted naphthyridines, although this method is still in its early stages of exploration. thieme-connect.de The ability to selectively modify different positions on the heterocyclic scaffold is crucial for creating libraries of compounds for further study. researchgate.net

| Synthetic Approach | Description | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, cleaner reactions. | pnrjournal.com |

| Friedländer Condensation | Condensation reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | General and versatile method for forming the pyridine (B92270) ring of the naphthyridine system. | researchgate.net |

| Vilsmeier-Haack Cyclization | A reaction used to synthesize 2-chloro-1,8-naphthyridine-3-carbaldehydes from substituted N-(pyridin-2-yl) acetamides. | Provides a key intermediate for further functionalization. | researchgate.net |

| Catalyst-Free Synthesis | Reactions that proceed without the need for a catalyst, often under thermal conditions. | Avoids catalyst cost and contamination, simplifies purification. | nih.govnih.gov |

Opportunities for Advanced Theoretical Studies on this compound

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery. Advanced theoretical studies represent a significant opportunity to explore the properties and potential applications of this compound and its derivatives.